Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate molecular weight and CAS registry number
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate molecular weight and CAS registry number
As a Senior Application Scientist specializing in synthetic methodologies and early-stage molecular design, I have structured this technical whitepaper to provide a comprehensive, field-proven guide to Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate . This document bridges the gap between fundamental physicochemical profiling and advanced synthetic applications, specifically focusing on its role as a privileged scaffold in the development of agrochemicals and pharmaceuticals.
Executive Summary & Structural Rationale
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is a highly functionalized diaryl ether. In modern molecular design, the diaryl ether linkage is prized for its ability to act as a conformational restrictor while maintaining a flexible ~120° "hinge" angle, allowing the molecule to adapt to complex hydrophobic binding pockets [1].
This specific scaffold is strategically designed with three critical functional zones:
-
The 4-Chloro-2-methylphenoxy Moiety: The chlorine atom at the para position blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the metabolic stability and half-life of the compound. The ortho-methyl group provides steric bulk, locking the preferred "butterfly" conformation of the two aromatic rings.
-
The Nitro Group: Acts as a powerful electron-withdrawing group (EWG). During synthesis, it activates the adjacent position for nucleophilic attack. Post-synthesis, it serves as a latent amine handle for downstream cyclization into heterocycles (e.g., uracils or triazolinones).
-
The Methyl Ester: Provides a lipophilic terminus that can be readily hydrolyzed to a carboxylic acid or converted into various amides to tune the molecule's solubility and target affinity.
Physicochemical Profiling
Understanding the baseline quantitative data of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays.
| Property | Value |
| Chemical Name | Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate |
| CAS Registry Number | 478246-29-6 |
| Molecular Weight | 321.72 g/mol |
| Molecular Formula | C15H12ClNO5 [2] |
| Structural Class | Nitro-substituted Diaryl Ether |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Experimental Workflow: High-Yield Synthesis via SNAr
The construction of the diaryl ether core is best achieved via Nucleophilic Aromatic Substitution (SNAr). The following field-proven protocol ensures high yield and purity while minimizing side reactions [3].
Protocol: Synthesis of CAS 478246-29-6
-
Step 1: Reagent Preparation & Solvation Dissolve methyl 4-fluoro-3-nitrobenzoate (1.0 eq) and 4-chloro-2-methylphenol (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.
-
Causality: DMF is a polar aprotic solvent. It poorly solvates anions, leaving the phenoxide nucleophile highly reactive, while effectively stabilizing the negatively charged Meisenheimer complex intermediate formed during the SNAr transition state [1].
-
-
Step 2: Base Addition Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) to the stirring solution.
-
Causality: K₂CO₃ is specifically chosen over stronger bases like NaOH or NaH. It is sufficiently basic to deprotonate the phenol (pKa ~9.5) but mild enough to prevent the unwanted saponification (hydrolysis) of the methyl ester under thermal conditions [3].
-
-
Step 3: Thermal Reaction & Self-Validation Heat the reaction mixture to 110°C for 8–12 hours under an inert N₂ atmosphere.
-
Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The reaction is deemed complete when the starting fluorobenzene spot is fully consumed. Extract a 10 µL aliquot, quench, and run LC-MS to confirm the presence of the product mass (m/z [M+H]⁺ 322.7) .
-
-
Step 4: Aqueous Workup Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water.
-
Causality: The sudden shift to a highly polar aqueous environment quenches the reaction, dissolves the inorganic salts (K₂CO₃/KF) and DMF, and forces the highly lipophilic diaryl ether product to precipitate as a solid.
-
-
Step 5: Isolation & Verification Extract the aqueous phase with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
-
Self-Validation System: Confirm the final structure via ¹H NMR. The successful coupling is verified by the disappearance of the phenolic -OH broad singlet and the distinct upfield shift of the aromatic protons on the nitrobenzoate ring due to the electron-donating effect of the newly attached ether oxygen.
-
Experimental workflow for the SNAr synthesis of CAS 478246-29-6.
Downstream Application: Protoporphyrinogen Oxidase (PPO) Inhibition
Derivatives synthesized from CAS 478246-29-6 are highly potent inhibitors of Protoporphyrinogen IX oxidase (PPO) , a critical enzyme in the biosynthesis of heme and chlorophyll [4]. By reducing the nitro group to an amine and cyclizing it into a heterocyclic ring, researchers generate compounds structurally homologous to commercial herbicides like Oxyfluorfen and Fomesafen [5].
Mechanistic Causality of PPO Inhibitors: When the diaryl ether derivative competitively binds to the active site of PPO, it halts the normal oxidation of Protoporphyrinogen IX [6]. Because the biosynthetic pathway upstream remains active, Protoporphyrinogen IX accumulates massively in the chloroplast or mitochondria. It subsequently leaks into the cytoplasm, where it is non-enzymatically oxidized into Protoporphyrin IX.
Protoporphyrin IX is a highly efficient photosensitizer. Upon exposure to ambient light, it absorbs photons and transfers the energy to ground-state oxygen, generating highly reactive Singlet Oxygen (ROS). This localized oxidative stress triggers catastrophic lipid peroxidation of cellular membranes, leading to rapid cellular necrosis and plant death [7].
Mechanism of Protoporphyrinogen Oxidase (PPO) inhibition by diaryl ethers.
References
-
ACS Catalysis. "Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners". Source: acs.org. URL:[Link]
-
Royal Society of Chemistry. "Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents". Source: rsc.org. URL:[Link]
-
Biochemical Journal. "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides". Source: semanticscholar.org. URL:[Link]
-
National Institutes of Health (PMC). "Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides". Source: nih.gov. URL:[Link]
-
Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide". Source: acs.org. URL: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate | 478246-29-6 [sigmaaldrich.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
